

JNJ-26070109 Demonstrates Superiority Over Omeprazole in Preventing Acid Rebound Phenomenon

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest						
Compound Name:	JNJ-26070109					
Cat. No.:	B15615440	Get Quote				

A comparative analysis of preclinical data reveals the potential of the CCK2 receptor antagonist **JNJ-26070109** in mitigating acid rebound hypersecretion, a known side effect associated with proton pump inhibitors like omeprazole. Experimental evidence from rat models indicates that while both agents effectively suppress gastric acid, **JNJ-26070109** avoids the post-treatment surge in acid production characteristic of omeprazole.

This guide provides a detailed comparison of **JNJ-26070109** and omeprazole, focusing on their effects on acid rebound. The information is targeted towards researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of the quantitative data, experimental protocols, and underlying signaling pathways.

Quantitative Data Summary

The following tables summarize the key quantitative findings from a pivotal preclinical study comparing **JNJ-26070109** and omeprazole in a rat model of acid rebound.

Table 1: Effect of JNJ-26070109 and Omeprazole on Basal Gastric Acid Secretion



Treatment Group	Duration of Treatment	Post- Treatment Day	Basal Acid Secretion (µmol H+/15 min)	Percentage Change from Control
Control (Vehicle)	21 days	3	10.2 ± 1.5	-
Omeprazole (10 mg/kg)	21 days	3	15.3 ± 2.0*	↑~50%
JNJ-26070109 (10 mg/kg)	21 days	3	9.8 ± 1.2	↓ ~4%
Omeprazole + JNJ-26070109	21 days	3	10.5 ± 1.8	↑ ~3%

^{*}Indicates a statistically significant increase compared to the control group.

Table 2: Effect of **JNJ-26070109** and Omeprazole on Pentagastrin-Stimulated Gastric Acid Secretion

Treatment Group	Duration of Treatment	Post- Treatment Day	Pentagastrin- Stimulated Acid Secretion (µmol H+/30 min)	Percentage Change from Control
Control (Vehicle)	21 days	3	45.3 ± 3.5	-
Omeprazole (10 mg/kg)	21 days	3	68.0 ± 5.2*	↑ ~50%
JNJ-26070109 (10 mg/kg)	21 days	3	43.1 ± 4.1	↓ ~5%
Omeprazole + JNJ-26070109	21 days	3	46.2 ± 4.8	↑ ~2%

^{*}Indicates a statistically significant increase compared to the control group.



Sustained administration of omeprazole resulted in a rebound hypersecretion of approximately 1.5-fold three days after treatment withdrawal.[1][2] In contrast, no such acid rebound was observed with **JNJ-26070109** alone or when co-administered with omeprazole.[1][2] During the treatment period, both omeprazole and the combination of omeprazole and **JNJ-26070109** inhibited gastric acid secretion by over 90%.[1][2]

Experimental Protocols

The primary experimental model utilized in these studies was the chronic gastric fistula rat model. This allows for the direct and repeated measurement of gastric acid secretion in conscious animals.

Chronic Gastric Fistula Rat Model

Objective: To establish a long-term, patent fistula into the stomach of rats for the collection of gastric juice and the assessment of acid secretion.

Methodology:

- Animal Preparation: Male Sprague-Dawley rats are used. The animals are housed individually and allowed to acclimate to the laboratory conditions.
- Surgical Procedure:
 - Anesthesia is induced and maintained throughout the surgical procedure.
 - A midline laparotomy is performed to expose the stomach.
 - A small incision is made in the anterior wall of the forestomach.
 - A stainless steel or titanium cannula is inserted into the stomach and secured with a purse-string suture.
 - The cannula is exteriorized through a subcutaneous tunnel and a small incision in the skin of the back.
 - The abdominal incision is closed in layers.



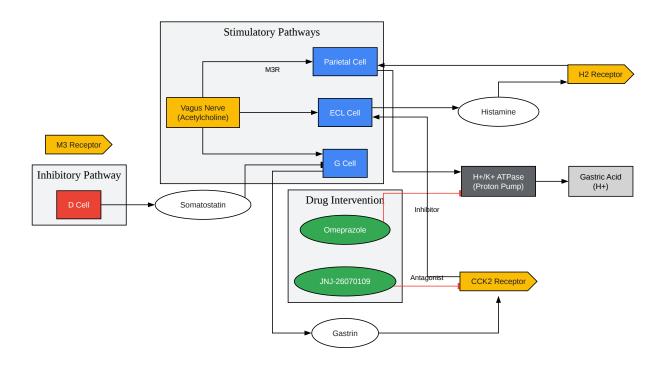
Post-operative Care:

- Animals are allowed to recover for at least two weeks before any experimental procedures.
- The cannula is kept closed with a screw cap when not in use to prevent leakage of gastric contents.
- Gastric Acid Secretion Measurement:
 - Rats are fasted overnight with free access to water.
 - The screw cap is removed from the cannula, and the stomach is gently lavaged with warm saline to remove any residual food particles.
 - A collection tube is attached to the cannula to collect gastric juice.
 - Basal Acid Secretion: Gastric juice is collected for a predetermined period (e.g., 15-30 minutes) to measure the basal acid output.
 - Stimulated Acid Secretion: A secretagogue, such as pentagastrin or histamine, is administered subcutaneously or intravenously to stimulate acid secretion. Gastric juice is then collected for a specified duration.
 - Quantification: The volume of the collected gastric juice is measured, and the acid concentration is determined by titration with a standardized solution of sodium hydroxide (NaOH) to a pH of 7.0. The total acid output is expressed as micromoles of H+ per unit of time.

Visualizing the Mechanisms and Experimental Design

To better understand the underlying biological processes and the experimental approach, the following diagrams are provided.

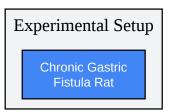


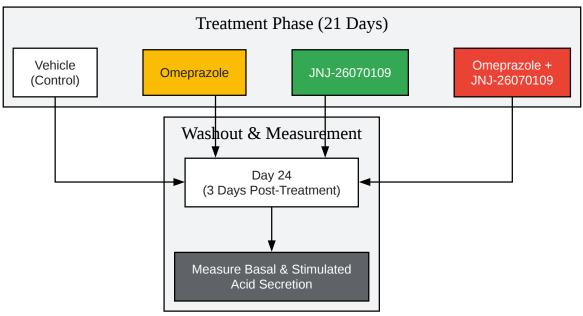


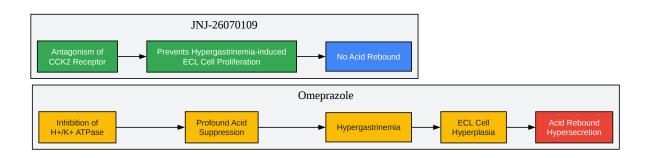
Click to download full resolution via product page

Figure 1: Signaling Pathway of Gastric Acid Secretion and Drug Intervention Points.









Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



References

- 1. The cholecystokinin CCK2 receptor antagonist, JNJ-26070109, inhibits gastric acid secretion and prevents omeprazole-induced acid rebound in the rat PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparation of a chronic gastric fistula in the rat PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [JNJ-26070109 Demonstrates Superiority Over Omeprazole in Preventing Acid Rebound Phenomenon]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15615440#jnj-26070109-versus-omeprazole-in-acid-rebound-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com